
APETx2
Vue d'ensemble
Description
APETX2 est un peptide isolé de l'anémone de mer Anthopleura elegantissima. Il est reconnu comme l'inhibiteur le plus puissant et le plus sélectif du canal ionique sensible à l'acide 3 (ASIC3). Ce composé est actuellement en études précliniques en tant qu'analgésique novateur pour le traitement de la douleur inflammatoire chronique .
Méthodes De Préparation
APETX2 est synthétisé par synthèse peptidique en phase solide et ligation chimique native. La toxine synthétique repliée a une concentration inhibitrice (IC50) de 57 nanomolaires pour les canaux ASIC3 de rat exprimés dans les ovocytes de Xenopus, ce qui est cohérent avec l'IC50 rapportée pour la toxine native (63 nanomolaires) . Les méthodes de production industrielle d'this compound impliquent l'extraction et la purification de l'anémone de mer Anthopleura elegantissima .
Analyse Des Réactions Chimiques
APETX2 subit diverses réactions chimiques, notamment la cyclisation et la troncature. La cyclisation avec des lieurs à six, sept ou huit résidus améliore considérablement la résistance à la protéase d'this compound, mais diminue sa puissance contre ASIC3 . La troncature de l'extrémité N ou C a des effets néfastes sur la capacité d'this compound à inhiber ASIC3 . Les réactifs courants utilisés dans ces réactions comprennent la trypsine et la pepsine . Les principaux produits formés à partir de ces réactions sont des versions tronquées ou cyclisées d'this compound avec une stabilité et une puissance modifiées .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme un inhibiteur puissant et sélectif d'ASIC3, ce qui le rend précieux dans l'étude de la transduction de la douleur associée à l'acidose dans les tissus enflammés ou ischémiques . This compound est également étudié pour son potentiel en tant qu'analgésique novateur pour le traitement de la douleur inflammatoire chronique . De plus, this compound et ses analogues sont utilisés dans des études électrophysiologiques pour comprendre la structure et la fonction des canaux ASIC .
Mécanisme d'action
This compound exerce ses effets en bloquant le canal ionique sensible à l'acide 3 (ASIC3). Il interagit avec ASIC3 par l'intermédiaire d'un groupe de résidus aromatiques et basiques qui médient sa liaison . Cette interaction inhibe l'activité du canal, ce qui conduit à des effets analgésiques dans divers modèles de douleur chez les rongeurs . This compound inhibe également le canal hERG (gène humain lié à ether-à-go-go) hors cible en réduisant l'amplitude maximale du courant et en déplaçant la dépendance de la tension de l'activation vers des potentiels plus positifs .
Applications De Recherche Scientifique
Structural Characteristics
APETx2 is composed of 42 amino acids and is characterized by three disulfide bridges that stabilize its structure. The peptide exhibits a compact disulfide-bonded core, primarily consisting of a four-stranded β-sheet configuration. Its structural properties have been elucidated through techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy, revealing insights into its interaction with ion channels .
Pharmacological Properties
Selective Inhibition of ASIC3:
this compound selectively blocks ASIC3 homomeric channels and heteromeric combinations involving ASIC2b+3, ASIC1b+3, and ASIC1a+3 channels. This selectivity makes it a valuable tool for studying the physiological roles of these channels in pain perception and other biological processes .
Analgesic Effects:
Research indicates that this compound possesses analgesic properties, effectively reducing pain responses in rodent models. Its ability to inhibit ASIC3 has been linked to decreased sensitivity to acidic conditions, which are often associated with inflammatory pain. This property positions this compound as a potential candidate for developing novel analgesics .
Modulation of Inflammatory Responses:
this compound has been shown to inhibit inflammatory responses in various tissues. For instance, studies demonstrate its efficacy in preventing inflammation in nucleus pulposus tissues associated with intervertebral disc degeneration. This suggests potential applications in treating degenerative disc diseases by modulating pain and inflammation .
Myocardial Ischemia-Reperfusion Injury
A study investigated the effects of this compound on myocardial ischemia-reperfusion injury (MIRI). The findings indicated that this compound post-conditioning improved MIRI outcomes through specific metabolic changes, highlighting its potential in cardiovascular applications .
Pain Management
In rodent models, this compound was administered to evaluate its analgesic effects under acidic conditions. The results showed a significant reduction in pain responses, demonstrating its potential as an effective pain management therapy targeting ASIC3 .
Neuropathic Pain
Further research explored the role of this compound in neuropathic pain models. The peptide's ability to inhibit ASIC3 was linked to reduced neuropathic pain behaviors, suggesting its application in treating chronic pain conditions associated with nerve damage .
Summary Table of Applications
Mécanisme D'action
APETX2 exerts its effects by blocking acid-sensing ion channel 3 (ASIC3). It interacts with ASIC3 through a cluster of aromatic and basic residues that mediate its binding . This interaction inhibits the channel’s activity, leading to analgesic effects in various rodent pain models . This compound also inhibits the off-target human ether-à-go-go-related gene (hERG) channel by reducing the maximal current amplitude and shifting the voltage dependence of activation to more positive potentials .
Comparaison Avec Des Composés Similaires
APETX2 est comparé à d'autres composés similaires, tels que PcTx1 et APETX1. PcTx1 est un autre effecteur des canaux ASIC, mais il est spécifique au sous-type ASIC1a . APETX1 est structurellement apparenté à this compound et cible le canal potassique hERG (gène humain lié à ether-à-go-go) . La particularité d'this compound réside dans sa grande puissance et sa sélectivité pour ASIC3, ce qui en fait un outil précieux pour l'étude de la transduction de la douleur et le développement de nouveaux analgésiques .
Liste des composés similaires::- PcTx1
- APETX1
- Hcr 1b-1
- Hcr 1b-2
- Hcr 1b-3
- Hcr 1b-4
Activité Biologique
APETx2 is a peptide toxin derived from the sea anemone Anthopleura elegantissima, known for its significant biological activity, particularly as an inhibitor of acid-sensing ion channel 3 (ASIC3). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection.
This compound functions primarily as a selective blocker of ASIC3, a channel implicated in pain perception and inflammatory responses. The inhibition of ASIC3 by this compound has been characterized through various studies, revealing its potency and specificity.
- Inhibition Potency : The IC50 values for this compound are reported to be approximately 63 nM for rat ASIC3 and 175 nM for human ASIC3, indicating a high level of efficacy in blocking these channels .
- Binding Sites : Research indicates that this compound binds to a distal site on ASIC3, specifically within the proline-rich region, which is separate from the ion conduction pathway. This binding disrupts channel activation, leading to analgesic effects .
Analgesic Effects
The analgesic properties of this compound have been extensively studied in various models of pain:
- Inflammatory Pain Models : In rodent models of inflammation (e.g., CFA-induced pain), this compound demonstrated significant analgesic effects by inhibiting ASIC3-mediated pain signaling pathways .
- Acid-Induced Pain Models : Studies have shown that this compound effectively reduces pain associated with acid-induced stimuli, further supporting its role as a potential therapeutic agent for conditions characterized by acid-induced hyperalgesia .
Comparative Studies
This compound has been compared with other analgesic compounds to evaluate its relative efficacy:
Compound | IC50 (nM) Rat ASIC3 | IC50 (nM) Human ASIC3 | Mechanism |
---|---|---|---|
This compound | 63 | 175 | Inhibition of ASIC3 |
Ugr9-1 | Not specified | Not specified | Inhibition similar to this compound |
Sevanol | Not specified | Not specified | Inhibition similar to this compound |
This table illustrates that while this compound is highly effective, the specific comparative data for other compounds like Ugr9-1 and sevanol remain less defined in terms of potency.
Study 1: Analgesic Activity in Models of Pain
A study published in Marine Drugs highlighted the effectiveness of this compound in reducing pain in various animal models. The researchers observed that administration of this compound led to significant reductions in pain behaviors compared to control groups, demonstrating its potential utility in clinical settings for managing inflammatory pain .
Study 2: Molecular Interactions
Further research published in The Biophysical Journal explored the molecular interactions between this compound and ASIC3. The findings indicated that the binding mechanism involves specific interactions within the distal regions of the channel, providing insights into how this peptide can selectively inhibit ASIC3 without affecting other ion channels .
Study 3: Implications for Pain Management
A comprehensive review in British Journal of Pharmacology discussed the implications of using this compound as a therapeutic agent for chronic pain conditions. The authors noted that while this compound shows promise due to its specificity and potency, further studies are needed to evaluate its safety profile and long-term efficacy in human subjects .
Q & A
Basic Research Questions
Q. What experimental approaches confirm APETx2’s selectivity for ASIC3 over other ion channels?
- Methodology :
- Use heterologous expression systems (e.g., HEK293 cells) to express ASIC3 alongside other acid-sensing ion channels (ASIC1a, ASIC2a).
- Measure inhibitory effects via whole-cell patch-clamp electrophysiology under acidic conditions (pH 5.0–6.5). This compound’s IC₅₀ for ASIC3 is 63 nM, while no significant inhibition is observed for ASIC1a/2a at concentrations ≤1 µM .
- Validate specificity using competitive binding assays with fluorescently labeled this compound analogs.
Q. How to validate this compound’s reversible inhibition of ASIC3 in vitro?
- Methodology :
- Pre-incubate ASIC3-expressing cells with this compound (100–500 nM) for 5–10 minutes, then wash out the peptide.
- Assess recovery of ASIC3 currents post-washout using repeated pH drops. Reversibility is confirmed if currents return to ≥80% of baseline .
- Compare with irreversible inhibitors (e.g., psalmotoxin-1 for ASIC1a) as controls .
Advanced Research Questions
Q. How can structural contradictions in this compound-ASIC3 interaction studies be resolved?
- Methodology :
- Perform homology modeling using this compound’s NMR structure (PDB: 2MUB) and ASIC3 homology models derived from chicken ASIC1 .
- Use alanine-scanning mutagenesis to identify critical residues (e.g., β2-β3 linker in this compound for ASIC3 binding) .
- Validate via molecular docking simulations and cross-link mass spectrometry to resolve discrepancies in proposed binding interfaces .
- Data Analysis : Tabulate key residues and their contributions:
This compound Region | Functional Role | Experimental Support |
---|---|---|
β2-β3 linker | ASIC3 binding | Alanine mutants reduce inhibition efficacy by 50–70% |
CysIII-CysVI | Structural stability | Disruption abolishes activity |
Q. How to address discrepancies in this compound’s inhibitory potency across different experimental systems?
- Methodology :
- Compare recombinant this compound produced in prokaryotic (E. coli) vs. eukaryotic (yeast) systems, as folding efficiency impacts activity (e.g., 80% activity in yeast vs. native peptide ).
- Standardize assay conditions: pH 6.7 for ASIC3 activation, 22–25°C incubation, and matched ionic concentrations (e.g., 140 mM NaCl).
- Use internal controls (e.g., non-inhibited ASIC3 currents) to normalize inter-study variability .
Q. What strategies optimize this compound analogs for enhanced specificity to ASIC3 or Nav1.8 channels?
- Methodology :
- Design truncation mutants based on structural hotspots (e.g., β3-β4 linker for Nav1.8 interaction ).
- Test analogs via voltage-clamp electrophysiology on Nav1.8-expressing DRG neurons and ASIC3-expressing cells.
- Evaluate in vivo efficacy in inflammatory pain models (e.g., CFA-induced hyperalgesia) to assess therapeutic potential .
Q. Data Reporting Guidelines
-
Chemical Properties : Include in tables for reproducibility:
Property Value Source Molecular Weight 4561 Da CAS Number 713544-47-9 Stability (-20°C) 3 years (lyophilized) -
Structural Data : Reference PDB entries (e.g., 2MUB for this compound ) and Ramachandran plot validation for homology models.
Q. Key Methodological Challenges
- Disulfide Bond Determination : this compound’s activity relies on its disulfide arrangement (CysI–CysV, CysII–CysIV, CysIII–CysVI). Confirm via partial reduction/alkylation followed by MALDI-TOF MS, as in .
- In Vivo vs. In Vitro Translation : this compound’s anti-nociceptive effects in animal models may not fully correlate with in vitro IC₅₀ due to pharmacokinetic factors (e.g., tissue penetration ).
Propriétés
IUPAC Name |
2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHYILNFEUDIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H280N54O61S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4561 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.